Chikv-IN-4
Overview
Description
This compound is a potent and selective inhibitor of the Chikungunya virus, displaying an EC50 value of 0.6 μM . This compound has garnered significant attention due to its potential in combating Chikungunya virus infections, which are transmitted by Aedes mosquitoes and cause debilitating joint pain and fever .
Preparation Methods
The synthesis of Chikv-IN-4 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a benzofuran core scaffold, followed by various functional group modifications to achieve the desired chemical structure . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Chikv-IN-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chikv-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral replication.
Biology: Investigated for its effects on cellular pathways and viral life cycles.
Medicine: Potential therapeutic agent for treating Chikungunya virus infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools .
Mechanism of Action
Chikv-IN-4 exerts its effects by targeting specific molecular pathways involved in the replication of the Chikungunya virus. It inhibits the viral RNA-dependent RNA polymerase, preventing the synthesis of viral RNA and thereby halting the replication process . This mechanism of action is crucial for its antiviral activity and makes it a promising candidate for therapeutic development .
Comparison with Similar Compounds
Chikv-IN-4 can be compared with other similar compounds, such as:
CND0335, CND0364, CND0366, and CND0415: These compounds also have a benzofuran core scaffold and exhibit antiviral activity against the Chikungunya virus.
MMV1634402 (Brilacidin) and MMV102270 (Diphyllin): These compounds have broad-spectrum antiviral activities and have been identified as potential drug candidates against Chikungunya virus.
This compound stands out due to its high potency and selectivity, making it a unique and valuable compound in the fight against Chikungunya virus infections .
Properties
IUPAC Name |
(4-bromophenyl)-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN5O/c1-3-20-18-21-13(2)12-16(22-18)23-8-10-24(11-9-23)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRALXYLFZGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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